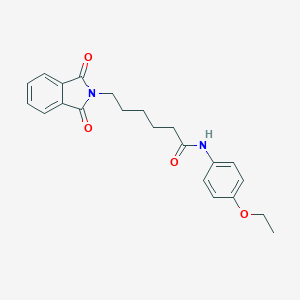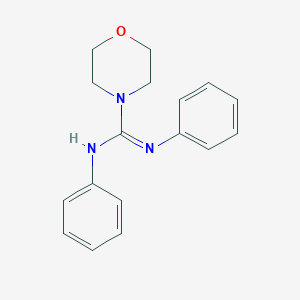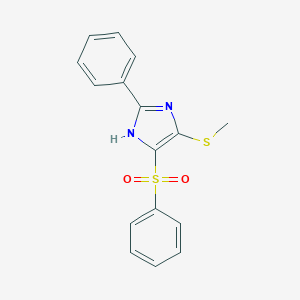![molecular formula C22H21ClN2O4S B258969 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide, also known as CBM-588, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound is a benzamide derivative and has been shown to possess anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and cancer. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to possess anti-inflammatory and anti-cancer properties. It has been shown to reduce inflammation in the colon of mice with induced colitis. Additionally, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One advantage of using 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory and anti-cancer properties, which makes it a promising compound for the treatment of inflammatory bowel disease and cancer. Additionally, the synthesis method for 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been reported in a few research articles and has been shown to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide with high purity.
One limitation of using 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in lab experiments is the lack of understanding of its mechanism of action. The mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, the potential side effects of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide are not well understood, which could limit its use in clinical settings.
将来の方向性
There are several future directions for the study of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide. One direction is to further study its mechanism of action. Understanding the mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide could lead to the development of more effective treatments for inflammatory bowel disease and cancer. Additionally, further studies could be conducted to determine the potential side effects of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide, which could help to determine its safety for clinical use.
Another future direction is to study the potential use of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in combination with other compounds. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to possess anti-inflammatory and anti-cancer properties, and combining it with other compounds could lead to more effective treatments for these diseases. Additionally, further studies could be conducted to determine the potential use of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide in other diseases, such as autoimmune diseases and neurodegenerative diseases.
In conclusion, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide is a promising compound that has been studied for its potential therapeutic applications in various diseases. It possesses anti-inflammatory and anti-cancer properties and has been shown to inhibit the activation of NF-κB. Further studies are needed to determine its mechanism of action, potential side effects, and potential use in combination with other compounds.
合成法
The synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide involves the reaction of 4-chlorobenzylamine with N-(2-methoxyphenyl)-4-nitrobenzamide in the presence of sodium hydride and dimethyl sulfoxide. The resulting intermediate is then treated with methylsulfonyl chloride to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide. This synthesis method has been reported in a few research articles and has been shown to yield 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide with high purity.
科学的研究の応用
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease (IBD). 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been shown to reduce inflammation in the colon of mice with induced colitis. Additionally, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
製品名 |
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide |
|---|---|
分子式 |
C22H21ClN2O4S |
分子量 |
444.9 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-6-4-3-5-20(21)24-22(26)17-9-13-19(14-10-17)25(30(2,27)28)15-16-7-11-18(23)12-8-16/h3-14H,15H2,1-2H3,(H,24,26) |
InChIキー |
DNXMMDSVBLTGLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
正規SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258888.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)
![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)


![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
